![molecular formula C7H9ClN2 B2958058 3-[Amino(dideuterio)methyl]-4-chloroaniline CAS No. 2408958-43-8](/img/structure/B2958058.png)
3-[Amino(dideuterio)methyl]-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Reactivity and Photolysis Studies
A study by Guizzardi et al. (2001) explored the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline and its derivatives. The research demonstrated the efficient photoheterolysis of 4-chloroaniline in polar media, leading to the formation of triplet phenyl cations. These cations underwent further reactions, including electrophilic substitution and reduction processes, showcasing the compound's utility in studying photolytic reactivity and cation formation mechanisms Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001.
Environmental Impact and Bioremediation Efforts
Research by Kuhn and Suflita (1989) highlighted the biodegradation potential of chloroaniline compounds, including 3-[Amino(dideuterio)methyl]-4-chloroaniline, in methanogenic aquifers. Their study found that chloroanilines could be dehalogenated through reductive steps by microorganisms under specific environmental conditions. This sequential dehalogenation process suggested novel bioremediation approaches for aquifers contaminated with chloroaniline-based pollutants Kuhn & Suflita, 1989.
Synthesis and Structural Analysis
Saeed and Simpson (2012) discussed the synthesis and crystal structure of 1-chloro-2-methyl-4-nitrobenzene, a compound related to this compound. Their work detailed the successful preparation of the title compound from 4-chloroaniline, highlighting the synthetic pathways and structural characterizations crucial for developing novel compounds with specific applications Saeed & Simpson, 2012.
Cytogenetic Effects and Cell Studies
Bauchinger, Kulka, and Schmid (1989) investigated the cytogenetic effects of 3,4-dichloroaniline, a compound structurally similar to this compound, in human lymphocytes and V79 Chinese hamster cells. The study provided insights into the compound's clastogenicity and its potential to induce sister-chromatid exchanges, highlighting the importance of understanding the genetic impacts of chemical intermediates Bauchinger, Kulka, & Schmid, 1989.
Properties
IUPAC Name |
3-[amino(dideuterio)methyl]-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4,9-10H2/i4D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMSPGXGLIMHL-APZFVMQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC(=C1)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
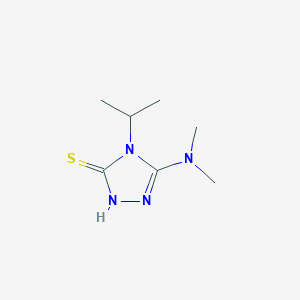
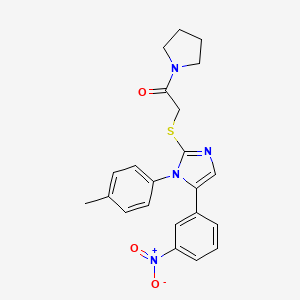
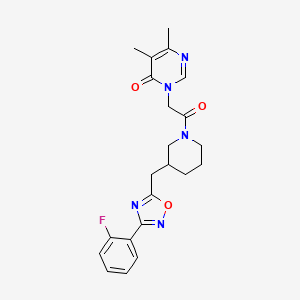
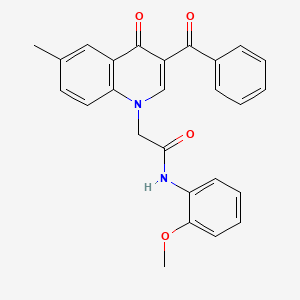

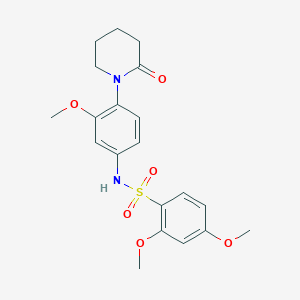
![2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2957988.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2957991.png)
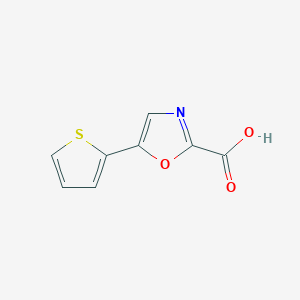

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)
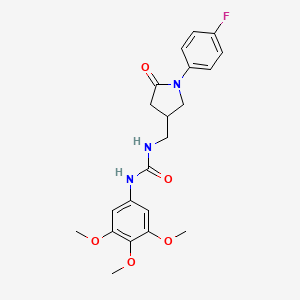
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2957996.png)
